molecular formula C10H12N4 B1456280 4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline CAS No. 1357147-47-7

4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline

Cat. No.: B1456280
CAS No.: 1357147-47-7
M. Wt: 188.23 g/mol
InChI Key: QPOVZOZUTDUCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound influences cell signaling pathways by modulating the levels of acetylcholine, thereby affecting neurotransmission . This modulation can lead to improved cognitive function and memory retention.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the neuroprotective effects of the compound are sustained over time, with continuous administration leading to improved cognitive function in animal models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, binding proteins in the plasma facilitate its distribution to various tissues, where it accumulates and exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the nucleus of cells. The compound’s activity is influenced by its localization, with cytoplasmic interactions affecting cellular metabolism and nuclear interactions influencing gene expression . Post-translational modifications, such as phosphorylation, can also direct the compound to specific cellular compartments, enhancing its biological activity.

Properties

IUPAC Name

4-(4-ethyltriazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-9-7-14(13-12-9)10-5-3-8(11)4-6-10/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOVZOZUTDUCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241420
Record name Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357147-47-7
Record name Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357147-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.